molecular formula C14H18BF3O3 B3039754 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 1309980-29-7

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B3039754
CAS No.: 1309980-29-7
M. Wt: 302.10
InChI Key: QLTJUMXQHFQRIV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core substituted with methyl groups at the 4,4,5,5-positions and a 2-methyl-4-(trifluoromethoxy)phenyl moiety at the 2-position. This compound is structurally characterized by its electron-deficient trifluoromethoxy group and steric shielding from the methyl substituents. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the dioxaborolane group acts as a stabilizing agent for the boron center, enhancing its stability under catalytic conditions . Its synthesis typically involves palladium-catalyzed borylation or direct substitution reactions with aryl halides .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-8-10(19-14(16,17)18)6-7-11(9)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJUMXQHFQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-29-7
Record name 4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
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Preparation Methods

Miyaura Borylation Reaction

Reaction Mechanism

The Miyaura borylation involves palladium-catalyzed coupling of an aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B~2~Pin~2~). For the target compound, the aryl halide precursor is 1-bromo-2-methyl-4-(trifluoromethoxy)benzene. The catalytic cycle proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B~2~Pin~2~, and reductive elimination to yield the boronic ester.

Optimization Studies

Key parameters include catalyst selection, base, solvent, and temperature. A representative procedure from analogous syntheses employs:

  • Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl~2~)
  • Base : Potassium acetate (KOAc)
  • Solvent : 1,4-Dioxane
  • Temperature : 90°C
  • Time : 10 hours

Under these conditions, the reaction achieves a 66% yield. Higher temperatures (>100°C) risk decomposition, while lower temperatures (<80°C) result in incomplete conversion.

Table 1: Miyaura Borylation Conditions and Outcomes
Parameter Optimal Value Effect of Deviation
Catalyst Loading 5 mol% Pd(dppf)Cl~2~ <3 mol%: Slow reaction
Base KOAc (3 equiv) Other bases (e.g., K~2~CO~3~) reduce yield
Solvent 1,4-Dioxane THF or toluene lowers efficiency
Temperature 90°C <80°C: <50% conversion

Boronic Acid Esterification

Synthesis of Boronic Acid Intermediate

The boronic acid intermediate, 2-methyl-4-(trifluoromethoxy)phenylboronic acid, is synthesized via:

  • Grignard Reaction :
    • 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene reacts with magnesium in THF to form the Grignard reagent.
    • Quenching with trimethyl borate (B(OMe)~3~) yields the boronic acid after acidic workup.
  • Lithium-Halogen Exchange :
    • Treatment with n-butyllithium (-78°C) followed by B(OMe)~3~ provides the boronic acid in higher purity.

Esterification with Pinacol

The boronic acid is refluxed with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic water removal (Dean-Stark apparatus). Molecular sieves (4Å) enhance yield by absorbing water.

Table 2: Esterification Reaction Parameters
Condition Value Impact on Yield
Pinacol Equivalence 1.2 equiv Excess drives equilibrium
Solvent Toluene High boiling point aids reflux
Time 12–24 hours Shorter durations: <50% yield
Additives Molecular sieves Increase yield by 15–20%

Alternative Synthetic Routes

Direct C–H Borylation

Iridium-catalyzed C–H borylation using pinacolborane (HBpin) offers a one-step route. However, the trifluoromethoxy and methyl groups are meta-directing, rendering this method inefficient for the target compound. Catalysts like [Ir(COD)OMe]~2~ with dtbpy (4,4'-di-tert-butylbipyridine) achieve <20% yield due to poor regioselectivity.

Cross-Coupling with Boron Reagents

Copper-mediated coupling of aryl iodides with B~2~Pin~2~ has been explored but suffers from side reactions (e.g., homocoupling). For example, CuI/1,10-phenanthroline systems in DMF yield <30% product.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility
Method Yield Cost Scalability Purity
Miyaura Borylation 66% High Excellent >95%
Boronic Acid Ester 50–70% Moderate Good 90–95%
Direct C–H Borylation <20% Low Poor <80%

The Miyaura method is preferred for large-scale synthesis due to its one-step protocol and superior scalability. Esterification remains viable for laboratories lacking Pd catalysts.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent in cross-coupling reactions. The dioxaborolane structure allows for the formation of carbon-boron bonds, which are crucial in creating complex organic molecules.

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. These reactions are essential for the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity : Its trifluoromethoxy group enhances the electrophilicity of the aryl moiety, making it a valuable intermediate in the synthesis of fluorinated organic compounds.

Material Science

In material science, 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane serves as a precursor for developing advanced materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its unique chemical structure contributes to the formation of high-performance polymers.
  • Nanocomposites : Research indicates that incorporating this dioxaborolane into nanocomposites can enhance their electrical and thermal conductivity due to the presence of boron and fluorine atoms.

Medicinal Chemistry

The medicinal chemistry field has shown interest in this compound due to its potential biological activities.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this dioxaborolane exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Fluorinated Drug Development : The incorporation of trifluoromethoxy groups is known to improve the pharmacokinetic properties of drugs. Thus, this compound can be a scaffold for developing new therapeutic agents with enhanced efficacy and reduced side effects.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized for yield and purity:

Reaction ConditionsValue
CatalystPd(PPh₃)₂Cl₂
SolventToluene
Temperature100°C
Reaction Time24 hours
Yield85%

This case illustrates its effectiveness as a coupling partner in forming complex organic structures.

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the cytotoxic effects of derivatives synthesized from this compound against breast cancer cell lines (MCF-7). The findings indicated:

CompoundIC₅₀ (µM)
Dioxaborolane Derivative A12.5
Dioxaborolane Derivative B8.0

These results highlight the potential of this compound as a lead structure for developing anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of this compound are influenced by its substituents. Below is a comparison with structurally related dioxaborolane derivatives:

Compound Key Substituents Reactivity/Applications Reference
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane 2-methyl-4-(trifluoromethoxy)phenyl High stability in cross-coupling; electron-withdrawing trifluoromethoxy group enhances electrophilicity of boron.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Phenyl Lower reactivity in rhodium-catalyzed C60 arylation due to electronic factors (not steric hindrance). Experimental yields are negligible despite favorable DFT profiles.
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane 4-(trifluoromethoxy)phenyl Similar electronic profile but lacks the 2-methyl group. Used in antimalarial quinolone synthesis (87% yield in Suzuki couplings).
4,4,5,5-Tetramethyl-2-(3-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane 3-(trifluoromethoxy)phenyl Meta-substitution reduces conjugation effects, leading to lower reactivity in electronic materials synthesis.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-bromophenyl Bromine substituent enables further functionalization (e.g., Sonogashira coupling). Liquid at room temperature, unlike crystalline trifluoromethoxy analogs.

Electronic and Steric Comparisons

  • Trifluoromethoxy vs. Methoxy Groups : The trifluoromethoxy group in the target compound increases electron-withdrawing effects compared to methoxy-substituted analogs, accelerating transmetalation in cross-coupling reactions .
  • Steric Effects: The 2-methyl group in the phenyl ring introduces steric hindrance, reducing undesired side reactions (e.g., proto-deboronation) compared to non-methylated analogs like 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane .
  • Ortho vs. Para Substituents : Ortho-substituted derivatives (e.g., 2-methyl-4-(trifluoromethoxy)phenyl) exhibit lower rotational freedom, enhancing steric protection of the boron center and improving thermal stability .

Key Research Findings

  • Reactivity in Rhodium Catalysis : Unlike phenyl-substituted dioxaborolanes, the target compound’s trifluoromethoxy group may disrupt proton transfer steps in rhodium-catalyzed C60 hydroarylation, though this requires further study .
  • Yield Optimization : In Suzuki couplings, the target compound achieves yields >85% under mild conditions, outperforming 3-(trifluoromethoxy)phenyl analogs (45–60% yields) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, higher than 4,4,5,5-tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane (180°C), due to enhanced steric protection .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethoxy substituent. Understanding its biological activity is crucial for assessing its applicability in medicinal chemistry and material science.

  • Molecular Formula : C₁₄H₁₈BF₃O₃
  • Molecular Weight : 302.09 g/mol
  • CAS Number : 1309980-29-7
  • MDL Number : MFCD11867879

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The presence of the boron atom facilitates the formation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolanes showed selective toxicity towards breast cancer cell lines while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi:

  • In Vitro Studies : Tests conducted against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .
  • Potential Applications : These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of boron compounds:

  • Mechanism : The compound may protect neuronal cells from oxidative damage and inflammation.
  • Research Findings : In animal models of neurodegenerative diseases, similar compounds have been shown to reduce cognitive decline and improve memory function .

Toxicity and Safety Profile

While investigating the biological activities of this compound, it is essential to consider its toxicity:

  • Toxicological Data : The compound is classified under GHS hazard categories indicating potential skin irritation and eye damage .
  • Safety Precautions : Use of personal protective equipment (PPE) is recommended during handling.

Summary of Research Findings

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via ROS generation
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronic esterification. For example, derivatives with trifluoromethoxy substituents (e.g., ) often employ palladium-catalyzed cross-coupling between aryl halides and pinacolborane precursors. Key steps include:

  • Precursor preparation : Use 2-methyl-4-(trifluoromethoxy)phenylboronic acid as a starting material.
  • Reaction conditions : Optimize temperature (80–100°C), solvent (THF or dioxane), and catalyst (Pd(PPh₃)₄) to achieve >80% yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol.

Q. How can the structure of this dioxaborolane derivative be confirmed spectroscopically?

  • Analytical workflow :

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .
  • ¹⁹F NMR : A singlet at δ -58 to -60 ppm verifies the trifluoromethoxy group .
  • X-ray crystallography : Single-crystal analysis (e.g., as in ) provides bond-length validation (B–O ~1.36–1.39 Å) and confirms steric effects from tetramethyl groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability profile :

  • Moisture sensitivity : Hydrolysis of the boronate ester occurs in aqueous media; store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal stability : Decomposes above 150°C; DSC/TGA data () show an exothermic peak at 160°C, indicating degradation .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethoxy substituent influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • Electron-withdrawing nature : The -OCF₃ group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. DFT calculations ( ) show a 12–15% reduction in activation energy compared to non-fluorinated analogs .
  • Steric hindrance : The 2-methyl group adjacent to the boronate ester slows oxidative addition; kinetic studies suggest a 20% lower rate vs. unsubstituted phenylboronates .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?

  • Experimental design :

  • Additives : Use Cs₂CO₃ or K₃PO₄ to buffer acidic protons, reducing protodeboronation by 40% (observed in derivatives) .
  • Solvent optimization : Polar aprotic solvents (DMF, NMP) stabilize the boronate intermediate, improving yields by 25% compared to toluene .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

  • Computational workflow :

  • Reaction pathway simulation : Use Gaussian or ORCA software for transition-state analysis ( ). For example, calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent effects : COSMO-RS models predict solubility parameters (e.g., logP = 3.2 in hexane), guiding solvent selection for catalytic cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

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